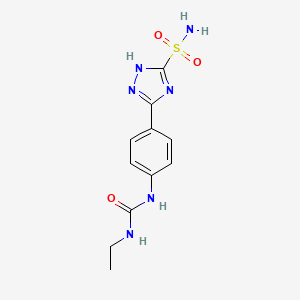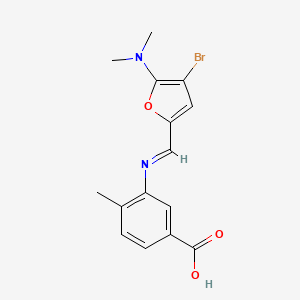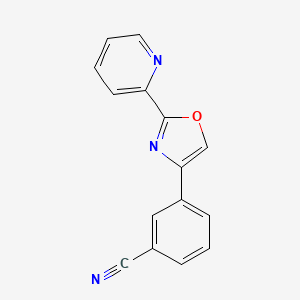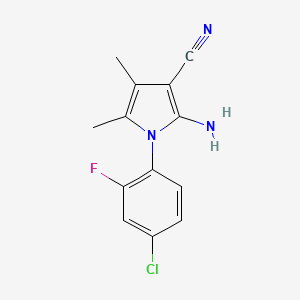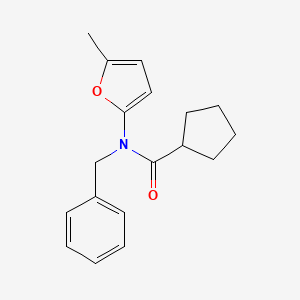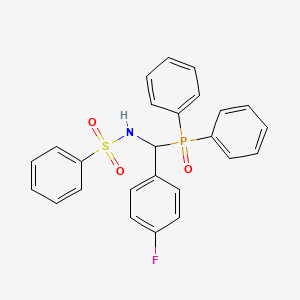
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide is a complex organic compound with the molecular formula C25H21FNO3PS and a molecular weight of 465.48 g/mol . This compound is known for its unique structure, which includes a diphenylphosphoryl group, a 4-fluorophenyl group, and a benzenesulfonamide group.
Méthodes De Préparation
The synthesis of N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of diphenylphosphine oxide with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with benzenesulfonamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Analyse Des Réactions Chimiques
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This binding can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-((Diphenylphosphoryl)(4-chlorophenyl)methyl)benzenesulfonamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
N-((Diphenylphosphoryl)(4-bromophenyl)methyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
305854-79-9 |
|---|---|
Formule moléculaire |
C25H21FNO3PS |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-[diphenylphosphoryl-(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H21FNO3PS/c26-21-18-16-20(17-19-21)25(27-32(29,30)24-14-8-3-9-15-24)31(28,22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,25,27H |
Clé InChI |
FZMIDGFBSKQYFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)


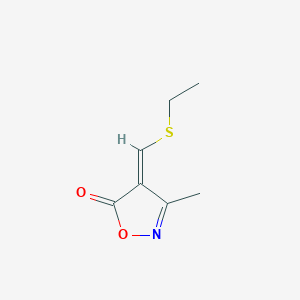
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
